H-Asp(obzl)-amc hcl
CAS No.: 219138-15-5
Cat. No.: VC0555416
Molecular Formula: C21H21ClN2O5
Molecular Weight: 380,39*36,45 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 219138-15-5 |
---|---|
Molecular Formula | C21H21ClN2O5 |
Molecular Weight | 380,39*36,45 g/mole |
IUPAC Name | benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride |
Standard InChI | InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 |
Standard InChI Key | SGLCCJOOVOOXHV-LMOVPXPDSA-N |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OCC3=CC=CC=C3)N.Cl |
Chemical Identity and Structural Characteristics
H-Asp(obzl)-amc hcl is a modified aspartic acid derivative with a complex structure incorporating both a benzyl protecting group and a fluorescent chromene moiety. The compound features a molecular formula of C21H21ClN2O5 and a molecular weight of approximately 416.9 g/mol . The structure consists of an aspartic acid backbone where the β-carboxyl group is protected with a benzyl group, while the α-amino group remains free, and the α-carboxyl forms an amide bond with 7-amino-4-methylcoumarin (AMC). The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics in various solutions.
The detailed chemical properties of H-Asp(obzl)-amc hcl are presented in Table 1.
Table 1: Chemical Properties of H-Asp(obzl)-amc hcl
Property | Value |
---|---|
CAS Number | 219138-15-5 |
Molecular Formula | C21H21ClN2O5 |
Molecular Weight | 416.9 g/mol |
IUPAC Name | Benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate;hydrochloride |
Standard InChI | InChI=1S/C21H20N2O5.ClH/c1-13-9-20(25)28-18-10-15(7-8-16(13)18)23-21(26)17(22)11-19(24)27-12-14-5-3-2-4-6-14;/h2-10,17H,11-12,22H2,1H3,(H,23,26);1H/t17-;/m0./s1 |
The stereochemistry of H-Asp(obzl)-amc hcl is an important feature, with the compound maintaining the (S) configuration at the α-carbon of aspartic acid, consistent with the natural L-amino acid configuration. This stereochemical orientation plays a crucial role in the compound's recognition by stereoselective enzymes in biological systems.
Synthesis and Characterization Methods
The synthesis of H-Asp(obzl)-amc hcl typically involves a multi-step process that requires careful control of reaction conditions to ensure both high yield and purity. The general synthesis pathway includes protecting the aspartic acid backbone with a benzyl group on the β-carboxyl, coupling with the AMC moiety, and subsequently converting to the hydrochloride salt form.
A typical synthetic route may include:
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Protection of L-aspartic acid with a benzyl group using benzyl alcohol and an acid catalyst
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Activation of the α-carboxyl group using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole)
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Coupling with 7-amino-4-methylcoumarin to form the amide bond
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Treatment with hydrochloric acid to form the hydrochloride salt
Characterization of the synthesized compound typically employs several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods help confirm the structure, purity, and stereochemical integrity of the final product.
Biological and Chemical Applications
The primary significance of H-Asp(obzl)-amc hcl lies in its applications in biochemical assays and enzymatic studies. The compound's structure incorporates the fluorescent AMC moiety, which makes it particularly valuable in fluorescence-based assays. When specific enzymes cleave the amide bond between aspartic acid and AMC, free AMC is released, resulting in increased fluorescence that can be measured to determine enzyme activity .
Property | Characteristic |
---|---|
Excitation Wavelength | Approximately 345-355 nm |
Emission Wavelength | Approximately 440-460 nm |
Fluorescence Increase | Significant upon cleavage of the amide bond |
Application | Monitoring enzyme activity in real-time |
Research Applications in Enzyme Studies
Fluorogenic Substrate Development
H-Asp(obzl)-amc hcl serves as a building block for creating more complex fluorogenic substrates. Researchers incorporate this compound into specific peptide sequences to generate substrates that can be recognized and cleaved by target proteases. For example, incorporating H-Asp(obzl)-amc hcl into substrates allows for the design of assays to monitor the activity of aspartyl proteases or other enzymes that recognize aspartic acid residues .
The compound can be incorporated into more complex peptide sequences to create substrates with specific recognition sites for various proteases. For instance, Boc-Asp(OBzl)-Pro-Arg-AMC·HCl is a highly sensitive substrate for thrombin and trypsin, with reported kinetic data for thrombin showing a kcat of 160 s-1 and a Km of 11 μM .
Enzyme Assay Protocols
When utilized in enzyme assays, H-Asp(obzl)-amc hcl and its derivatives follow specific protocols to ensure accurate and reproducible results. A typical assay procedure involves:
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Preparing the enzyme in an appropriate assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 5 mM DTT, pH 8.0 for certain proteases)
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Pre-incubating the enzyme solution at 37°C for approximately 30 minutes
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Adding the substrate solution (typically prepared in DMSO) to initiate the reaction
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Monitoring the increase in fluorescence over time at excitation/emission wavelengths of approximately 355/460 nm
The concentration of substrate used in these assays typically ranges from 10 μM for individual substrates to 200 μM for combinatorial libraries, with enzyme concentrations varying based on the specific enzyme being studied .
Table 3: Example Assay Conditions for H-Asp(obzl)-amc hcl and Related Compounds
Parameter | Typical Conditions |
---|---|
Substrate Concentration | 10-200 μM |
Enzyme Preparation | 30 min pre-incubation at 37°C |
Buffer Composition | 20 mM Tris, 150 mM NaCl, 5 mM DTT, pH 8.0 (example) |
Fluorescence Detection | Excitation: 355 nm, Emission: 460 nm |
Data Analysis | Linear portion of progress curve for rate determination |
Applications in Protease Research
H-Asp(obzl)-amc hcl has found significant applications in protease research, particularly in studies involving thrombin and related enzymes. The compound and its derivatives have been utilized in investigations of brain injury after cerebral ischemia, where the hydrolysis of Boc-Asp(OBzl)-Pro-Arg-AMC·HCl is used to determine thrombin activity .
In research on protease-activated receptor-1 (PAR-1) in brain injury, scientists have employed fluorogenic substrates containing the Asp(OBzl) moiety to measure thrombin activity, with purified rat thrombin serving as a calibration standard . This approach allows researchers to quantify thrombin activity as a ratio between experimental and control conditions, providing insights into the role of thrombin in pathological processes.
Additionally, H-Asp(obzl)-amc hcl serves as a component in designing inhibitors for growth factor activation enzymes, where fluorogenic substrates enable the screening of potential inhibitors . This application highlights the compound's value in drug discovery and development processes aimed at identifying therapeutic agents that target specific proteases.
Comparative Analysis with Related Compounds
Several compounds structurally related to H-Asp(obzl)-amc hcl are utilized in biochemical research, each with distinct properties and applications. A comparative analysis of these compounds reveals important similarities and differences that influence their specific uses.
Table 4: Comparative Analysis of H-Asp(obzl)-amc hcl and Related Compounds
Compound | CAS Number | Molecular Weight (g/mol) | Key Features | Primary Applications |
---|---|---|---|---|
H-Asp(obzl)-amc hcl | 219138-15-5 | 416.9 | Fluorogenic substrate with AMC moiety | Fluorescence-based enzyme assays |
H-Asp(OBzl)-NH2 HCl | 199118-68-8 | 249.69 | Amide form without AMC | Peptide synthesis, enzyme inhibition studies |
H-Asp(OBzl)-OMe | 153460-97-0 | 237.25 | Methyl ester, no fluorescent group | Peptide synthesis, precursor compound |
H-Asp(OBzl)-OBzl·HCl | 6327-59-9 | 349.81 | Double benzyl protection | Peptide synthesis, protected amino acid |
Boc-Asp(OBzl)-Pro-Arg-AMC·HCl | 113866-00-5 | 770.28 | Complex peptide with AMC | Thrombin and trypsin substrate |
This comparison illustrates how structural modifications to the basic aspartic acid scaffold create compounds with specialized functions. H-Asp(obzl)-amc hcl stands out for its fluorogenic properties, while related compounds serve various roles in peptide synthesis and as precursors for more complex molecules .
Future Research Directions
Current research trends suggest several promising directions for future applications of H-Asp(obzl)-amc hcl:
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Development of highly selective fluorogenic substrates for specific proteases involved in disease processes
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Design of novel inhibitors based on the H-Asp(obzl)-amc hcl scaffold for therapeutic applications
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Application in high-throughput screening platforms for drug discovery
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Integration into advanced diagnostic methods for protease-related disorders
Recent research has demonstrated the utility of engineered unnatural ubiquitin substrates containing modified amino acids for optimal detection of deubiquitinating enzymes . Similar approaches could be applied to develop enhanced versions of H-Asp(obzl)-amc hcl with improved selectivity or sensitivity for specific proteases.
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